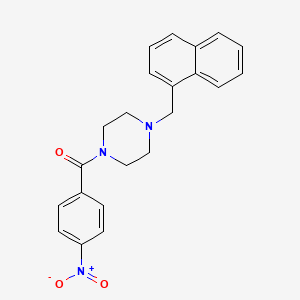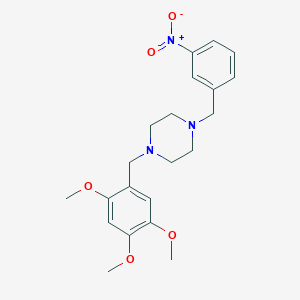
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as MMDA or MMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1970s and has been studied for its potential therapeutic uses.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine acts as a serotonin and dopamine agonist, which means that it binds to and activates these receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can result in altered mood, perception, and cognition.
Biochemical and Physiological Effects
This compound has been found to increase heart rate, blood pressure, and body temperature. It can also cause changes in perception, such as altered visual and auditory experiences. It has been reported to induce feelings of euphoria, empathy, and enhanced sociability.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine has been used in animal studies to investigate its effects on behavior and brain function. Its short duration of action and similar effects to other psychoactive drugs make it a useful tool for studying the mechanisms of action of these compounds. However, its psychoactive properties also make it difficult to use in certain types of experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic uses of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine and its mechanism of action. Studies could investigate its effects on specific neurotransmitter systems and brain regions, as well as its potential for use in combination with other drugs. Additionally, research could explore the potential risks associated with its use and ways to mitigate these risks.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety disorders. It has been found to have similar effects to other psychoactive drugs such as MDMA and LSD, but with a shorter duration of action.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-24-18-5-3-16(11-20(18)25-2)13-22-7-9-23(10-8-22)14-17-4-6-19-21(12-17)27-15-26-19/h3-6,11-12H,7-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNTOAJTHVMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)










